4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene typically involves the nitration of 4-benzyloxy-3-methoxystyrene. The reaction conditions often include the use of nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to ensure the selective nitration at the beta position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions followed by purification processes such as recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups into amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with biological molecules. These interactions can modulate the activity of enzymes and affect cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-3-methoxybenzaldehyde: Shares the benzyloxy and methoxy groups but lacks the nitro groups.
4-Benzyloxy-3-methoxystyrene: Similar structure but without the nitro groups.
4-Benzyloxy-3-methoxy-6-nitrostyrene: Contains only one nitro group.
Properties
Molecular Formula |
C16H14N2O6 |
---|---|
Molecular Weight |
330.29 g/mol |
IUPAC Name |
1-methoxy-4-nitro-5-[(E)-2-nitroethenyl]-2-phenylmethoxybenzene |
InChI |
InChI=1S/C16H14N2O6/c1-23-15-9-13(7-8-17(19)20)14(18(21)22)10-16(15)24-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b8-7+ |
InChI Key |
JSBRNDUJBKQPGF-BQYQJAHWSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/[N+](=O)[O-])[N+](=O)[O-])OCC2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C[N+](=O)[O-])[N+](=O)[O-])OCC2=CC=CC=C2 |
Origin of Product |
United States |
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